molecular formula C4H4ClNO B1368424 4-(Chloromethyl)oxazole CAS No. 767628-89-7

4-(Chloromethyl)oxazole

Cat. No. B1368424
M. Wt: 117.53 g/mol
InChI Key: VUCSUGAHPSQTLD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)oxazole is a chemical compound with the molecular formula C4H4ClNO . It is a yellow liquid and has a molecular weight of 117.5347 .


Synthesis Analysis

The synthesis of oxazoles, including 4-(Chloromethyl)oxazole, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . Other methods include the use of palladium-catalyzed direct arylation and alkenylation of oxazoles . There is also a growing interest in metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The chlorine atom is attached to a methyl group that is connected to the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including 4-(Chloromethyl)oxazole, undergo various reactions such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .


Physical And Chemical Properties Analysis

4-(Chloromethyl)oxazole is a yellow liquid with a molecular weight of 117.53 . It should be stored in a freezer to maintain its stability .

Scientific Research Applications

Medicinal Chemistry

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Fungicidal Agents

N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives were designed, synthesized, and characterized . The fungicidal activities of these new compounds against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae were evaluated . The results indicated that compounds 5b, 5f, and 5g displayed potential fungicidal activities against tested fungi, especially 5f exhibited IC50 value of 28.9 mg/L against S. sclerotiorum . Moreover, the compounds 5f and 5g showed IC50 values of 54.8 mg/L and 62.2 mg/L against C. fragariae respectively, which shows that they were more active than the commercial fungicide hymexazol .

Green Synthetic Methods

Oxazoles are a class of compounds with a wide range of biological activities . The application and biological activity of oxazoles is highly dependent on their structure . Scientists have been performing the synthesis of oxazole derivatives . High demands in synthesis often result in the production of various hazardous chemical substances . So, to minimize the production of toxic chemical substances, green synthetic approaches are used . Green synthesis covers different synthetic approaches, including the application of microwave techniques, ultrasound, ionic liquids, deep-eutectic solvents, the use of catalysts and continuous flow synthesis .

Natural Product Chemistry

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Material Science

Heterocyclic compounds play vital roles in many fields including medicinal chemistry, catalysis, material science, polymers, etc . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . These kinds of heterocyclic framework are predominant in majority of drugs, dyes, and catalysts .

Safety And Hazards

4-(Chloromethyl)oxazole should be handled with care. It should be kept in a well-ventilated place and the container should be kept tightly closed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

There is a growing interest in the development of new synthetic strategies for oxazole compounds, including 4-(Chloromethyl)oxazole . These strategies aim to reduce the production and utilization of toxic chemicals, increase reaction performance, and enhance product yields and purity . The development of these new synthetic methods could lead to the discovery of new oxazole-based medicinal compounds .

properties

IUPAC Name

4-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCSUGAHPSQTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617063
Record name 4-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)oxazole

CAS RN

767628-89-7
Record name 4-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Huang, S Zheng, YX Cheng - Heterocyclic Communications, 2020 - degruyter.com
… The 2-aryl-4-chloromethyl oxazole (2a-2d) was obtained via reaction between 1,3-… In brief, potassium phthalimide was reacted with the corresponding 4-chloromethyl oxazole (2a-2d) in …
Number of citations: 4 www.degruyter.com
EY Slobodyanyuk, AA Andriienko… - Chemistry of …, 2019 - Springer
An efficient approach to the preparation of novel sp 3 -enriched 4,5-disubstituted oxazoles bearing a functional group at the C-4 position is described. The method commenced with …
Number of citations: 9 link.springer.com
MR Veeraboina, V Pattabi, N Somaiah… - Chemical Data …, 2023 - Elsevier
A new library of amide derivatives of oxazole-pyrimidine-1,3,4-thiadiazoles (11a-j) was conceived and developed, with their chemical structures validated by 1 HNMR, 13 CNMR, and …
Number of citations: 0 www.sciencedirect.com
Y Shi, J Li, LJ Kennedy, S Tao… - ACS Medicinal …, 2016 - ACS Publications
BMS-711939 (3) is a potent and selective peroxisome proliferator-activated receptor (PPAR) α agonist, with an EC 50 of 4 nM for human PPARα and >1000-fold selectivity vs human …
Number of citations: 6 pubs.acs.org
NA Colabufo, M Contino, M Cantore… - Bioorganic & medicinal …, 2013 - Elsevier
Substituted naphthalenyl derivatives bearing oxazole, or thiazole or furyl heteronuclei have been carried out as bioisosters of aryl-oxazoles and -thiazoles derivatives previously …
Number of citations: 31 www.sciencedirect.com
Y Amino, Y Tahara, K Yamada… - Bioscience …, 2017 - academic.oup.com
Umami taste is imparted predominantly by monosodium glutamate (MSG) and 5′-ribonucleotides. Recently, several different classes of hydrophobic umami-imparting compounds, the …
Number of citations: 5 academic.oup.com
J Louvel, D Guo, M Agliardi, TAM Mocking… - Journal of medicinal …, 2014 - ACS Publications
We report the synthesis and evaluation of previously unreported 4-amino-6-aryl-5-cyano-2-thiopyrimidines as selective human adenosine A 1 receptor (hA 1 AR) agonists with tunable …
Number of citations: 58 pubs.acs.org
BDE Voss - Oncology, 2002 - researchgate.net
(57) ABSTRACT The present invention provides compounds of formula (I): formula (1) their pharmaceutically acceptable salts or esters, enantio meric forms, diastereoisomers and …
Number of citations: 0 www.researchgate.net

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